[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H18Cl2N4O3 and its molecular weight is 457.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound and similar derivatives are synthesized for various scientific studies, including the exploration of π-hole tetrel bonding interactions, which are crucial for understanding molecular assembly and design in materials science. For instance, Ahmed et al. (2020) reported on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including an analysis of π-hole tetrel bonding interactions through Hirshfeld surface analysis and DFT calculations. This study contributes to the fundamental understanding of molecular interactions, which is essential for the design of new materials and drugs (Ahmed et al., 2020).
Antimicrobial and Anticancer Activities
Compounds with a triazole core structure, similar to the queried compound, have been synthesized and evaluated for their biological activities, including cytotoxic and antibacterial activities. Salehi et al. (2016) synthesized new β-carboline derivatives possessing the 1,2,3-triazole ring and evaluated their in vitro cytotoxicity and antibacterial activity, demonstrating the potential of such compounds in medicinal chemistry and pharmaceutical research (Salehi et al., 2016).
Corrosion Inhibition
Another application of triazole derivatives is in the field of corrosion science, where such compounds have been studied for their efficacy in inhibiting corrosion of metals in acidic media. This is critical for extending the life of metals in industrial applications. Lagrenée et al. (2002) investigated the efficiency of a new triazole derivative for corrosion inhibition of mild steel, revealing significant potential for these compounds in protecting metals from corrosion (Lagrenée et al., 2002).
Drug Development and Pharmacological Properties
Triazole derivatives, including compounds similar to the one inquired, possess valuable pharmacological properties, including anti-convulsive activity. This highlights the importance of such compounds in the development of new therapeutic agents for treating neurological disorders. Shelton (1981) discussed the pharmacological properties of new triazole derivatives, emphasizing their potential in treating conditions like epilepsy and agitation (Shelton, 1981).
Properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O3/c1-12-4-9-17(10-18(12)24)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-5-7-16(23)8-6-15/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXMHFSRESREHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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